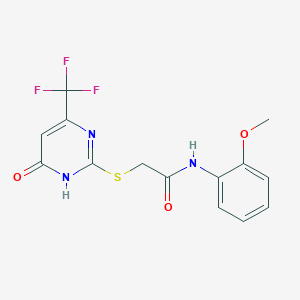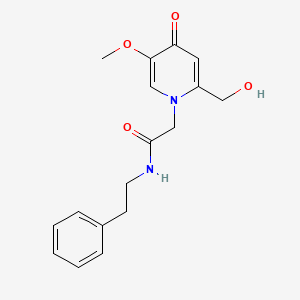
2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyridinone ring which is a common structure in many pharmaceuticals due to its ability to bind to various biological targets. The hydroxymethyl and methoxy groups attached to the ring could potentially enhance the compound’s solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a pyridinone ring with a hydroxymethyl group and a methoxy group attached to it. The phenethylacetamide group is also attached to the ring. The exact 3D structure and conformation would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The hydroxymethyl and methoxy groups could be involved in substitution or elimination reactions. The pyridinone ring could undergo electrophilic aromatic substitution or other ring-modifying reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. The presence of the hydroxymethyl and methoxy groups could enhance its solubility in polar solvents. The pyridinone ring could contribute to its stability and reactivity .Applications De Recherche Scientifique
Chemical Synthesis and Biological Activities
Research in chemical synthesis often explores compounds with pyridine derivatives for their potential biological activities. For example, studies have synthesized various pyridine and pyrimidine derivatives to investigate their antimicrobial properties. Such compounds are synthesized using a variety of starting materials and methods, aiming to discover new treatments for bacterial and fungal infections. One study focused on the synthesis of thiazoles and their fused derivatives, demonstrating antimicrobial activities against several bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Material Science Applications
In the field of material science, derivatives of pyridine and related compounds have been investigated for their electrochromic properties. For example, functionalized poly(3,4-ethylenedioxythiophene) films, incorporating hydroxymethyl and ethylene oxide groups, have shown enhanced electrochromic properties, including high contrast ratios and fast switching times. These properties are crucial for applications in smart windows, displays, and other electrochromic devices (Zhang et al., 2014).
Optical and Magnetic Properties
Compounds containing pyridine units have also been explored for their optical and magnetic properties. A notable example is the synthesis of a family of nonanuclear lanthanide clusters using 2-(hydroxymethyl)pyridine, which displayed dual physical properties: single-molecule magnetism for the dysprosium(III) member and intense red photoluminescence for the europium(III) analogue. These clusters, with their unique sandglass-like topology, offer promising applications in the development of new magnetic and luminescent materials (Alexandropoulos et al., 2011).
Fluoroionophores for Metal Detection
Fluoroionophores based on diamine-salicylaldehyde derivatives have been developed to interact with metal cations, demonstrating specific chelation properties for zinc ions in organic and semi-aqueous solutions. Such fluoroionophores can serve as metal sensors, highlighting the versatility of pyridine derivatives in developing selective probes for metal ion detection (Hong et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-16-10-19(14(12-20)9-15(16)21)11-17(22)18-8-7-13-5-3-2-4-6-13/h2-6,9-10,20H,7-8,11-12H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLARVGPVKFBUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CO)CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-phenethylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2571950.png)
![2-iodo-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2571951.png)
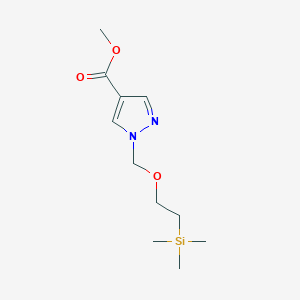
![N1-benzyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2571955.png)
![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)
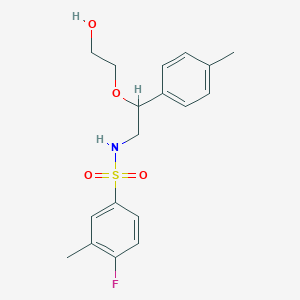
![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)
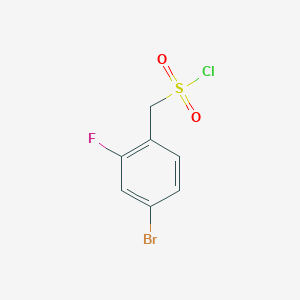
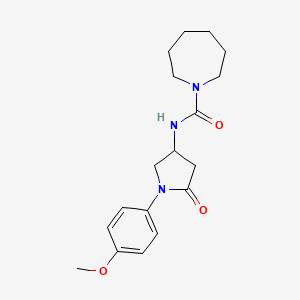
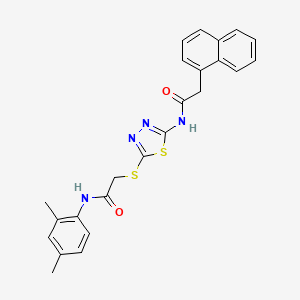
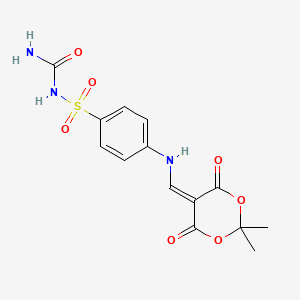
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)
![[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2571969.png)
